molecular formula C10H9ClN2S B233387 2-(allylsulfanyl)-5-chloro-1H-benzimidazole

2-(allylsulfanyl)-5-chloro-1H-benzimidazole

Katalognummer B233387
Molekulargewicht: 224.71 g/mol
InChI-Schlüssel: STBZGVKVYORWAO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(Allylsulfanyl)-5-chloro-1H-benzimidazole is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a benzimidazole derivative that has a unique structure, making it an interesting compound to study.

Wirkmechanismus

The mechanism of action of 2-(allylsulfanyl)-5-chloro-1H-benzimidazole is not yet fully understood. However, it is believed to work by inhibiting certain enzymes that are involved in tumor growth and proliferation. It is also believed to work by disrupting the cell membrane of microorganisms, leading to their death.
Biochemical and Physiological Effects:
2-(Allylsulfanyl)-5-chloro-1H-benzimidazole has been found to have various biochemical and physiological effects. It has been found to inhibit the growth of cancer cells and induce apoptosis, or programmed cell death. It has also been found to have antimicrobial activity against various microorganisms, including bacteria and fungi.

Vorteile Und Einschränkungen Für Laborexperimente

The advantages of using 2-(allylsulfanyl)-5-chloro-1H-benzimidazole in lab experiments include its unique structure and potential applications in various fields. However, its limitations include its complex synthesis process and the need for further studies to fully understand its mechanism of action.

Zukünftige Richtungen

There are several future directions for the study of 2-(allylsulfanyl)-5-chloro-1H-benzimidazole. One potential direction is to further investigate its antitumor activity and potential use in cancer treatment. Another potential direction is to study its antimicrobial activity and potential use as an antimicrobial agent. Additionally, further studies are needed to fully understand its mechanism of action and to optimize its synthesis process.

Synthesemethoden

The synthesis of 2-(allylsulfanyl)-5-chloro-1H-benzimidazole can be achieved through a multi-step reaction process. The first step involves the reaction of 2-aminobenzimidazole with allyl chloride to form N-allyl-2-aminobenzimidazole. The second step involves the reaction of N-allyl-2-aminobenzimidazole with thioacetic acid to form 2-(allylsulfanyl)-5-chloro-1H-benzimidazole.

Wissenschaftliche Forschungsanwendungen

2-(Allylsulfanyl)-5-chloro-1H-benzimidazole has been extensively studied for its potential applications in various fields. It has been found to have significant antitumor activity, making it a promising candidate for cancer treatment. It has also been studied for its potential use as an antimicrobial agent, with promising results.

Eigenschaften

Produktname

2-(allylsulfanyl)-5-chloro-1H-benzimidazole

Molekularformel

C10H9ClN2S

Molekulargewicht

224.71 g/mol

IUPAC-Name

6-chloro-2-prop-2-enylsulfanyl-1H-benzimidazole

InChI

InChI=1S/C10H9ClN2S/c1-2-5-14-10-12-8-4-3-7(11)6-9(8)13-10/h2-4,6H,1,5H2,(H,12,13)

InChI-Schlüssel

STBZGVKVYORWAO-UHFFFAOYSA-N

SMILES

C=CCSC1=NC2=C(N1)C=C(C=C2)Cl

Kanonische SMILES

C=CCSC1=NC2=C(N1)C=C(C=C2)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.